molecular formula C27H42N4O6 B579536 propionyl-Phe-Val-Leu-Ala-OMe CAS No. 19526-15-9

propionyl-Phe-Val-Leu-Ala-OMe

Cat. No.: B579536
CAS No.: 19526-15-9
M. Wt: 518.655
InChI Key: BAIRFIBQXUHMRS-ROQCDXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

propionyl-Phe-Val-Leu-Ala-OMe is a synthetic peptide compound with the molecular formula C27H42N4O6 and a molecular weight of 518.65 g/mol . This compound is characterized by its complex structure, which includes multiple amino acid residues and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionyl-Phe-Val-Leu-Ala-OMe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

propionyl-Phe-Val-Leu-Ala-OMe can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the peptide bonds or the phenyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic derivatives.

Scientific Research Applications

propionyl-Phe-Val-Leu-Ala-OMe has various applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis studies.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of propionyl-Phe-Val-Leu-Ala-OMe involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-N-propionyl-L-Ala-L-Val-L-Leu-L-Ala: Lacks the methoxy group.

    3-Phenyl-N-propionyl-L-Ala-L-Val-L-Leu: Shorter peptide chain.

    3-Phenyl-N-propionyl-L-Ala-L-Val: Even shorter peptide chain.

Uniqueness

propionyl-Phe-Val-Leu-Ala-OMe is unique due to its specific sequence and the presence of the methoxy group, which can influence its chemical properties and biological activities.

Properties

CAS No.

19526-15-9

Molecular Formula

C27H42N4O6

Molecular Weight

518.655

IUPAC Name

methyl (2S)-2-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-phenyl-2-(propanoylamino)propanoyl]amino]butanoyl]amino]pentanoyl]amino]propanoate

InChI

InChI=1S/C27H42N4O6/c1-8-22(32)29-21(15-19-12-10-9-11-13-19)25(34)31-23(17(4)5)26(35)30-20(14-16(2)3)24(33)28-18(6)27(36)37-7/h9-13,16-18,20-21,23H,8,14-15H2,1-7H3,(H,28,33)(H,29,32)(H,30,35)(H,31,34)/t18-,20-,21-,23-/m0/s1

InChI Key

BAIRFIBQXUHMRS-ROQCDXFCSA-N

SMILES

CCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)OC

Synonyms

3-Phenyl-N-propionyl-L-Ala-L-Val-L-Leu-L-Ala-OMe

Origin of Product

United States

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